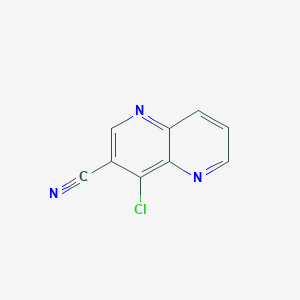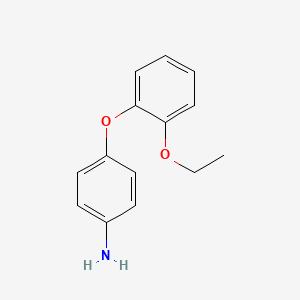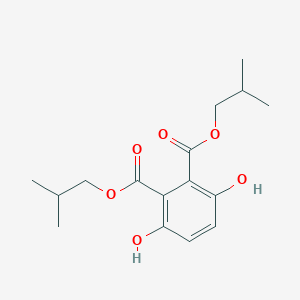
1,2-Bis(2-methylpropyl) 3,6-dihydrtoxy-1,2-benzenedicarboxylate
説明
“1,2-Bis(2-methylpropyl) 3,6-dihydrtoxy-1,2-benzenedicarboxylate” is also known as diisobutyl 3,6-dihydroxyphthalate . It is a phthalate ester having the structural formula C6H4(COOCH2CH(CH3)2)2 . This and other phthalates are used as plasticizers due to their flexibility and durability .
Synthesis Analysis
The compound is formed by the esterification of isobutanol and phthalic anhydride . The ratio of phthalic anhydride to isobutanol used in the synthesis is approximately 1:1.35 to 1:1.4, with sulfuric acid making up about 0.3% of the total weight of the phthalic anhydride and isobutanol . The esterification process takes about 5 to 6 hours .Molecular Structure Analysis
The molecular formula of the compound is C16H22O6 , and its molecular weight is 310.34 g/mol . The InChI key for the compound is MGWAVDBGNNKXQV-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can be absorbed via oral ingestion and dermal exposure . When it comes to excretion, the compound is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) . The primary excretory route is urine, with biliary excretion being noted in minor amounts .Physical And Chemical Properties Analysis
The compound is a colorless viscous liquid . It has a density of 1.038 g/cm^3 , a melting point of -37 °C , and a boiling point of 320 °C . Its solubility in water is 1 mg/L at 20 °C , and it has a log P value of 4.11 .科学的研究の応用
Coordination Networks and Polymers
Studies on coordination networks based on isomeric benzenedicarboxylates have revealed their potential in constructing coordination frameworks with diverse topologies. For example, the use of flexible bis(methylbenzimidazole) ligands with benzenedicarboxylates has led to the formation of various Zn(II)/Co(II) coordination complexes displaying high thermal stabilities and distinct photoluminescence behaviors (Liu et al., 2012). Such frameworks are of interest for their structural properties and potential applications in material science.
Photocatalytic Properties
Coordination polymers based on carboxylate ligands and metal ions, such as zinc, have been explored for their photocatalytic properties. Research has shown that these materials can exhibit solid-state luminescence and are capable of degrading pollutants like methylene blue under UV irradiation, indicating their potential in environmental remediation applications (Cheng et al., 2015).
Supramolecular Assemblies
The effects of substituent groups on the construction of supramolecular assemblies have been studied, demonstrating how different functional groups can influence the formation and properties of coordination polymers. These findings highlight the versatility of benzenedicarboxylate derivatives in designing materials with specific structural and functional properties (Liu et al., 2010).
Allelopathic Effects
Although not directly related to "1,2-Bis(2-methylpropyl) 3,6-dihydrtoxy-1,2-benzenedicarboxylate," research on the allelopathic effects of ginseng root exudates, including benzoic acid and 1,2-benzenedicarboxylic acid derivatives, has shown that these compounds can influence the growth of various pathogens and may have applications in agriculture and plant protection (Shi, 2009).
Safety and Hazards
将来の方向性
The compound is widely used in many industrial and personal products, such as lacquers, nail polish, and cosmetics . Due to the increase in human exposure to phthalates, in 1999 the European Union restricted the use of some of them in children’s toys . Further studies are required to elucidate the relevant mechanisms and ecological consequences .
特性
IUPAC Name |
bis(2-methylpropyl) 3,6-dihydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-9(2)7-21-15(19)13-11(17)5-6-12(18)14(13)16(20)22-8-10(3)4/h5-6,9-10,17-18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGHRTULCSDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1C(=O)OCC(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl 3,6-dihydroxyphthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)
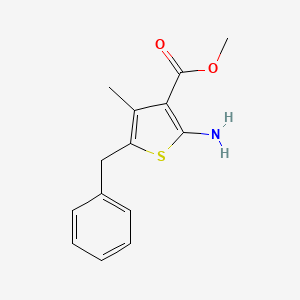
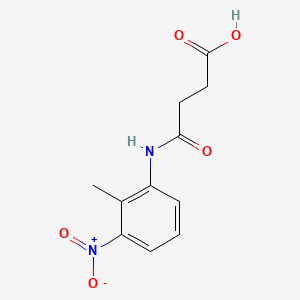
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
